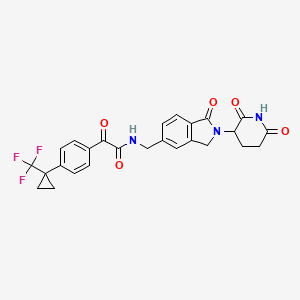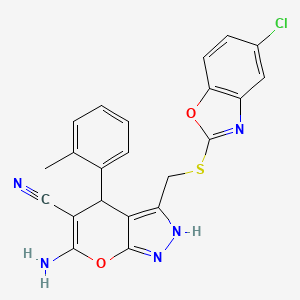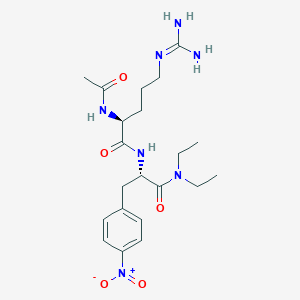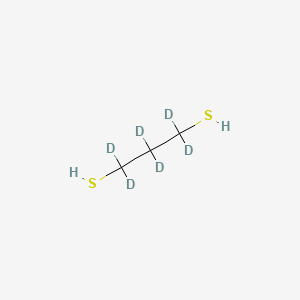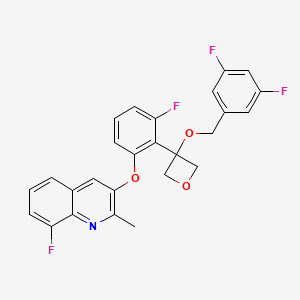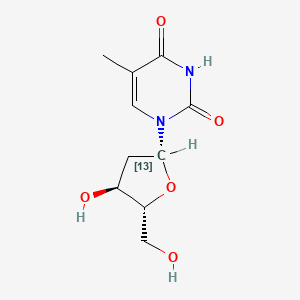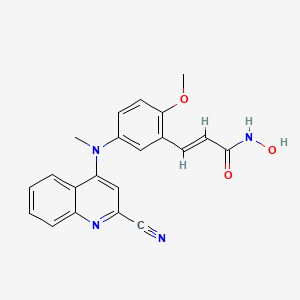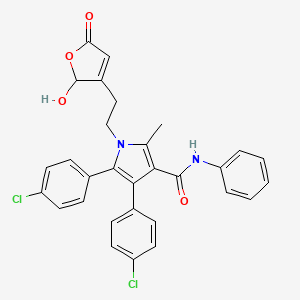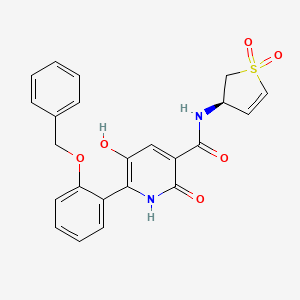
hCA IX-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hCA IX-IN-1 is a human carbonic anhydrase inhibitor with significant anticancer properties. It inhibits human carbonic anhydrase isoforms I, II, IX, and XII with Ki values of 331.4, 28.4, 9.4, and 17.8 nM, respectively . This compound is particularly noted for its potential in targeting hypoxic tumors, where carbonic anhydrase IX is overexpressed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hCA IX-IN-1 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
hCA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common in the modification of the core structure to enhance inhibitory activity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
hCA IX-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular processes and enzyme regulation.
Mecanismo De Acción
hCA IX-IN-1 exerts its effects by inhibiting the activity of human carbonic anhydrase isoforms. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton. This inhibition disrupts the pH balance in cancer cells, leading to reduced tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of ocular hypertension and glaucoma.
Uniqueness
hCA IX-IN-1 is unique due to its high selectivity and potency against carbonic anhydrase IX, making it particularly effective in targeting hypoxic tumors. This selectivity reduces the likelihood of side effects associated with the inhibition of other carbonic anhydrase isoforms .
Propiedades
Fórmula molecular |
C19H18N2O3S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-[(3-naphthalen-2-yl-3-oxopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O3S/c20-25(23,24)18-9-7-17(8-10-18)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2,(H2,20,23,24) |
Clave InChI |
SJWNOQILXJWPSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


